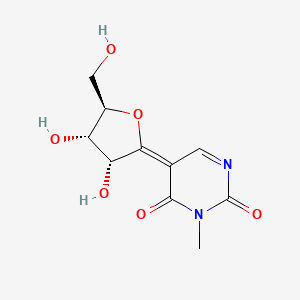![molecular formula C20H15NOS B12350903 [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-](/img/structure/B12350903.png)
[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable component in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomer. One common method is the asymmetric hydrogenation of 2’-amino-1,1’-binaphthyl-2-ol using chiral phosphine ligands and transition metal catalysts . The reaction conditions often include hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques or the use of biocatalysts for enantioselective synthesis. The choice of method depends on the desired purity and yield, as well as cost considerations.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted binaphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is widely used as a chiral ligand in asymmetric catalysis. It is employed in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Biology
The compound has applications in the study of chiral recognition and enantioselective binding in biological systems. It is used as a model compound to understand the interactions between chiral molecules and biological macromolecules.
Medicine
In medicine, [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is explored for its potential use in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity for efficacy and safety.
Industry
Industrially, the compound is used in the production of chiral catalysts and ligands, which are essential for various chemical manufacturing processes, including the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- involves its ability to act as a chiral ligand, facilitating enantioselective reactions. The compound interacts with transition metal catalysts, forming chiral complexes that promote the selective formation of one enantiomer over the other in asymmetric synthesis . The molecular targets include various transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1R)-: The enantiomer of the (1S)-compound, used in similar applications but with opposite chiral properties.
[1,1’-Binaphthalen]-2-ol, 2’-methoxy-, (1S)-: A derivative with a methoxy group instead of an amino group, used in different catalytic applications.
[1,1’-Binaphthalen]-2-ol, 2’-hydroxy-, (1S)-: A compound with a hydroxy group, used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
The uniqueness of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- lies in its ability to form highly stable chiral complexes with transition metals, making it an excellent ligand for asymmetric catalysis. Its structural properties allow for precise control over the stereochemistry of the products, which is essential in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C20H15NOS |
|---|---|
Molekulargewicht |
317.4 g/mol |
InChI |
InChI=1S/C20H15NO.S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,22H,21H2; |
InChI-Schlüssel |
LMAVSIGTCQZHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N.[S] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)


![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)

![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)


